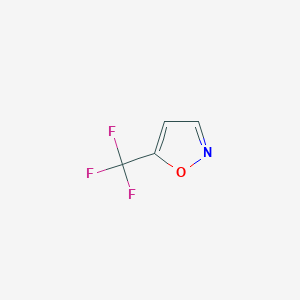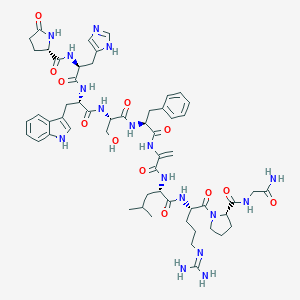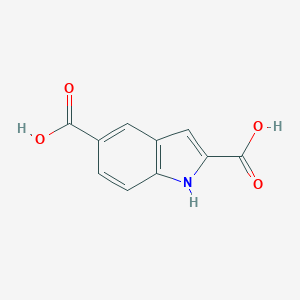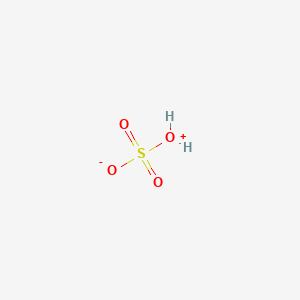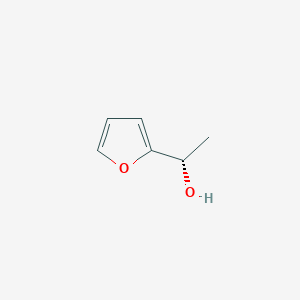
(S)-(-)-1-(2-Furyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(S)-(-)-1-(2-Furyl)ethanol” can be achieved through multiple methods, including lipase-catalyzed transesterification and chemoenzymatic approaches. A notable method involves the resolution of 1-(2-Furyl)ethanol by irreversible transesterification with vinyl acetate using Lipozyme IM or Porcine Pancreas Lipase (PPL) in an organic solvent, leading to the (S)-alcohol with high enantiomeric excess (Kamińska et al., 1996). Another approach is the large-scale synthesis via a chemoenzymatic route, emphasizing the generation of an asymmetric center through a highly enantioselective cyanohydrin reaction, followed by sodium borohydride reduction (Purkarthofer et al., 2006).
Molecular Structure Analysis
The conformational and molecular structure of “(S)-(-)-1-(2-Furyl)ethanol” and its derivatives can be characterized through various analytical techniques. Studies such as conformational analysis of β-thioderivatives of 1-(2'-furyl)ethanol reveal the equilibrium established from 1H-NMR data and high dilution IR studies, providing insight into the molecular orientation and electronic effects of substituents (Alcudia et al., 1989).
Chemical Reactions and Properties
“(S)-(-)-1-(2-Furyl)ethanol” undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, its conversion into methyl (±)-daunosaminide showcases its potential in the synthesis of amino sugars from non-carbohydrate precursors through intramolecular cyclization and other key reactions (Sammes & Thetford, 1988).
Physical Properties Analysis
The physical properties of “(S)-(-)-1-(2-Furyl)ethanol” such as solubility, boiling point, and specific rotation are critical for its application in synthesis. These properties are influenced by its molecular structure, particularly the presence of the furyl group and the hydroxyl function, which impact its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of “(S)-(-)-1-(2-Furyl)ethanol” are defined by its reactivity towards nucleophiles, electrophiles, and its ability to participate in enzymatic resolutions. The compound's reactivity is explored through its involvement in the synthesis of chiral tertiary 2-furyl alcohols, highlighting the enantioselective synthesis via furyl aluminium addition to ketones catalyzed by a titanium catalyst (Wu et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chiral Applications : It is used for obtaining high optical purity of 2-trifluoro-1-furyl ethanol, which is significant in terpenoid synthesis (Watanabe et al., 1995). Also, it plays a role in synthesizing (L)-daunosamine and related amino sugars, crucial in medicinal chemistry (Sammes & Thetford, 1988).
Enantiomeric Studies : Its enantiomers are studied through chemoenzymatic synthesis, which helps in understanding their structural properties (Gerçek, Karakaya & Demir, 2005). Additionally, the synthesis of (R)-2-amino-1-(2-furyl)ethanol via a chemoenzymatic approach is used for the stereoselective synthesis of ethanol amine derivatives (Purkarthofer et al., 2006).
Lipase-Catalyzed Kinetic Resolution : This process involving (S)-1-(2-furyl) ethanol is more economical, green, and scalable for preparing various natural products and fine chemicals (Devendran & Yadav, 2014).
Electronic Spectral Studies : The study of protonation of 2-(2-furyl)- and related compounds by sulfuric acid in ethanol, leading to additional long-wave spectral bands, is crucial in understanding their electronic properties (Strashnikova et al., 1993).
Combustion and Oxidation Studies : Research includes experimental and numerical studies of ethanol combustion and oxidation in various conditions, offering insights into energy and chemical engineering applications (Leplat et al., 2011).
Immunosuppressive Properties : (S)-(-)-1-(2-Furyl)ethanol has been tested for its immunosuppressive properties, contributing to pharmaceutical research (Alcudia et al., 1989).
Electronic Effects Study : It is used to study the electronic effects of the 2-furyl group, which has implications in organic and medicinal chemistry (Fringuelli, Marino & Taticchi, 1971).
Safety And Hazards
(S)-(-)-1-(2-Furyl)ethanol may discolor to brown on storage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
(1S)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-(2-Furyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



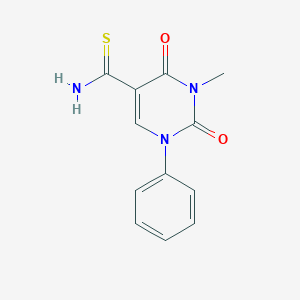
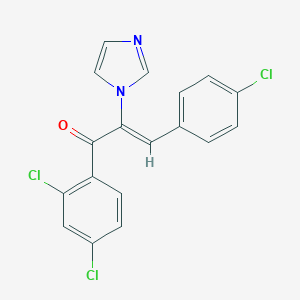
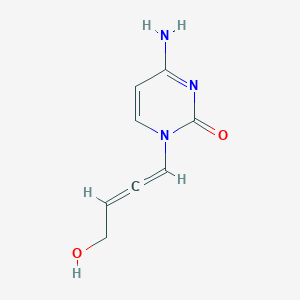

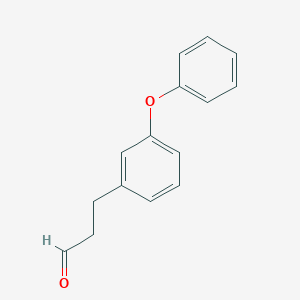
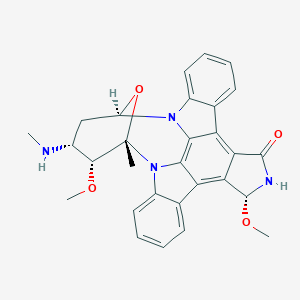
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
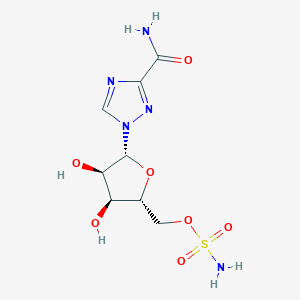
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)
